molecular formula C19H22F3N3O4 B4170212 N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide

N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide

Cat. No.: B4170212
M. Wt: 413.4 g/mol
InChI Key: VVGFIYBXIRGHMC-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide” is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide” typically involves multiple steps, including the formation of the quinoxaline core, introduction of the trifluoroacetyl group, and subsequent acylation with the methoxyphenyl group. Common reagents used in these reactions include trifluoroacetic anhydride, methoxyphenylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide” can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or quinoxaline moieties.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group may enhance its binding affinity, while the quinoxaline core could interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Known for their diverse biological activities.

    Trifluoroacetyl compounds: Often used in medicinal chemistry for their enhanced binding properties.

Uniqueness

“N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-oxo-1-(2,2,2-trifluoroacetyl)-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O4/c1-29-15-9-5-3-7-12(15)23-16(26)10-14-17(27)24-11-6-2-4-8-13(11)25(14)18(28)19(20,21)22/h3,5,7,9,11,13-14H,2,4,6,8,10H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGFIYBXIRGHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2C(=O)NC3CCCCC3N2C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide
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N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide
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N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide
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N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide
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N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide
Reactant of Route 6
N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydroquinoxalin-2-yl]acetamide

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